molecular formula C17H22N2O2S B2458345 1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea CAS No. 2034536-80-4

1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea

Cat. No.: B2458345
CAS No.: 2034536-80-4
M. Wt: 318.44
InChI Key: SWNFPHOCIRSMSH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea is a synthetic organic compound that features a thiophene ring, a benzyl group, and a urea moiety

Properties

IUPAC Name

1-benzyl-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-10-7-15(16-8-11-22-13-16)6-9-18-17(21)19-12-14-4-2-1-3-5-14/h1-5,8,11,13,15,20H,6-7,9-10,12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNFPHOCIRSMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzyl derivatives

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, such as drug development and materials science .

Biological Activity

The compound 1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea (CAS Number: 2034536-80-4) is a member of the urea derivatives, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C17H22N2O2SC_{17}H_{22}N_{2}O_{2}S, with a molecular weight of 318.4 g/mol. Key properties include:

PropertyValue
CAS Number2034536-80-4
Molecular Weight318.4 g/mol
Molecular FormulaC17H22N2O2S

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of urea derivatives. For instance, a series of compounds structurally related to urea have displayed significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to This compound were evaluated for their antiproliferative activities.

  • In Vitro Studies :
    • A study reported that derivatives with similar structures exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across different cancer types including lung, ovarian, and breast cancers .
    • Another study demonstrated that certain urea derivatives significantly inhibited the proliferation of HeLa cells with IC50 values as low as 16.23 μM .

Antibacterial Activity

Urea derivatives have also shown promising antibacterial properties. Compounds in this class were tested against various bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
Urea Derivative AStaphylococcus aureus0.03
Urea Derivative BStreptococcus pyogenes0.06

These results indicate that certain urea derivatives possess potent antibacterial activity, outperforming traditional antibiotics like ampicillin and streptomycin .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a crucial role in various cellular processes including metabolism and cell survival.

  • GSK-3β Inhibition :
    • Compounds structurally similar to This compound have been shown to reduce GSK-3β activity by more than 57% at concentrations around 1 μM .

Study on Anticancer Effects

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized a library of urea derivatives and tested their effects on several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that many derivatives exhibited significant cytotoxicity, especially those with specific substitutions on the urea moiety .

Antibacterial Efficacy Evaluation

Another investigation focused on the antibacterial properties of urea derivatives against pathogenic bacteria. The study found that certain compounds not only inhibited bacterial growth but also demonstrated selectivity towards bacterial topoisomerases without affecting human enzymes, suggesting a potential therapeutic advantage in treating bacterial infections .

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